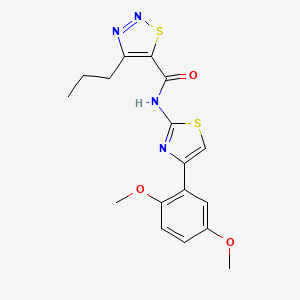
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and crystal structure of a compound closely related to the query, showcasing the methodological approaches to creating complex molecules and analyzing their molecular frameworks. Studies like those conducted by Prabhuswamy et al. (2016) emphasize the importance of single crystal X-ray diffraction studies in determining the crystallization properties of synthesized compounds, providing insights into their structural intricacies Prabhuswamy, M., Kumara, K., Pavithra, G., Kumar, K., & Lokanath, N. K. (2016). Chemical Data Collections.
Biological Activities
The exploration of novel Schiff’s bases and their in vitro anticancer activity, as demonstrated in the work by Tiwari et al. (2017), illustrates the potential therapeutic applications of thiadiazole-based compounds. Their findings on the synthesis under microwave irradiation and subsequent anticancer evaluation highlight the importance of these compounds in developing new cancer treatments Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P. (2017). Molecules.
Research into the synthesis, characterization, and antimicrobial evaluation of compounds containing the thiadiazole unit, as investigated by Palkar et al. (2017), further underscores the versatility of these molecules in combating bacterial infections. Their work on novel Schiff bases derived from 2-aminobenzothiazole nucleus and their significant antibacterial activity presents a promising avenue for new antibiotic agents Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R. (2017). Medicinal Chemistry Research.
Anticancer and Antimicrobial Properties
- The incorporation of thiadiazole scaffolds in the design of compounds with potential anticancer properties, as demonstrated by the synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcases the ongoing efforts to identify new therapeutic agents. These compounds' ability to target various cancer cell lines indicates their potential as novel anticancer agents Tiwari et al., 2017.
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-4-5-12-15(26-21-20-12)16(22)19-17-18-13(9-25-17)11-8-10(23-2)6-7-14(11)24-3/h6-9H,4-5H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTXYHJHTFXKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
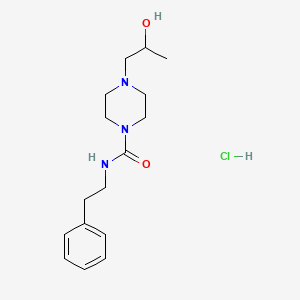
![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
![N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B2694662.png)

![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
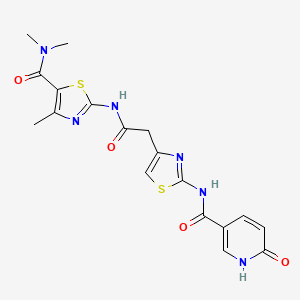
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
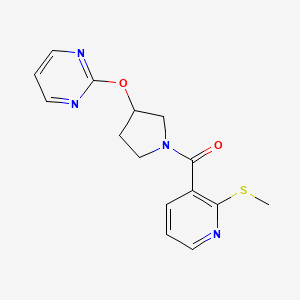
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)
![3-Cyclopropyl-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2694672.png)

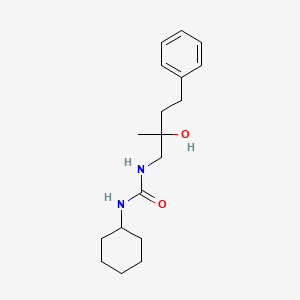
![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)
